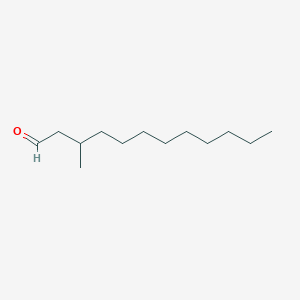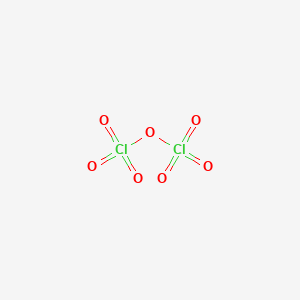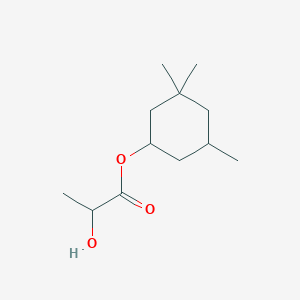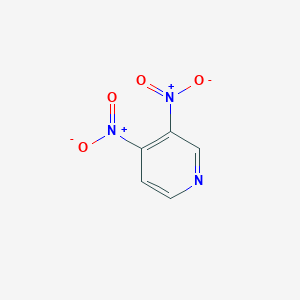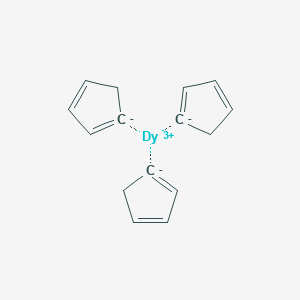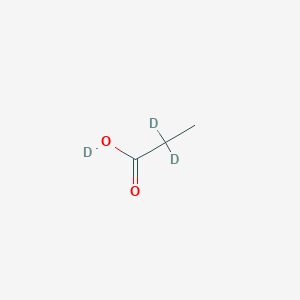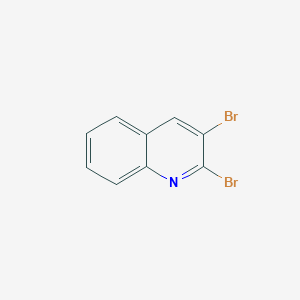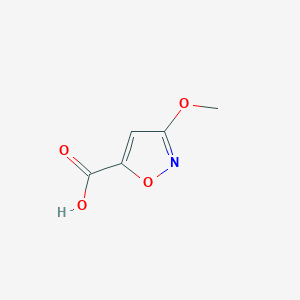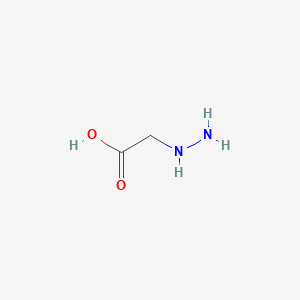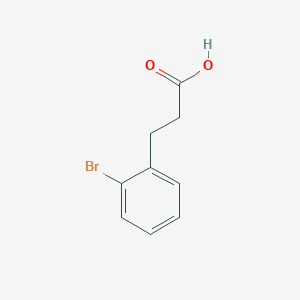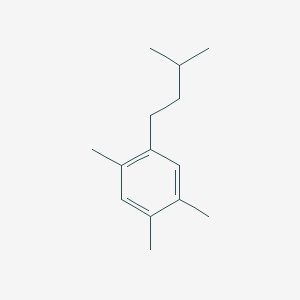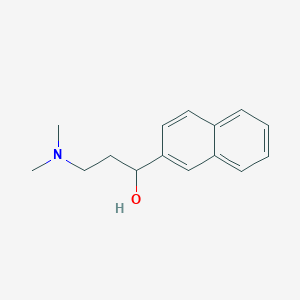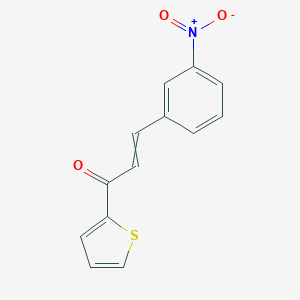
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as NITPP, is a chemical compound that has been widely studied for its potential applications in scientific research. NITPP has a unique chemical structure that makes it a promising candidate for use in a variety of fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes by binding to their active sites. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential to interact with specific receptors in the body, such as the dopamine D3 receptor.
Efectos Bioquímicos Y Fisiológicos
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential to interact with specific receptors in the body, which can lead to changes in neurotransmitter release and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has several advantages and limitations for use in lab experiments. One advantage is its unique chemical structure, which makes it a useful tool for studying enzyme function and receptor interactions. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have low toxicity in cell culture experiments, making it a relatively safe compound to work with. However, one limitation of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. One area of interest is its potential as a drug candidate, particularly for the treatment of neurological disorders such as Parkinson's disease. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential use in materials science, and further research in this area could lead to the development of new technologies and devices. Finally, more research is needed to fully understand the mechanism of action of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one and its potential applications in a variety of scientific fields.
Métodos De Síntesis
The synthesis of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one can be achieved through a multi-step process involving the reaction of 3-nitrobenzaldehyde with thiophene-2-carbaldehyde, followed by a condensation reaction with propargyl bromide. The resulting product is then purified through column chromatography to obtain pure 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential as a drug candidate due to its ability to interact with specific receptors in the body. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential use in materials science, as it has been shown to have unique optical and electronic properties.
Propiedades
Número CAS |
13982-55-3 |
|---|---|
Nombre del producto |
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |
Fórmula molecular |
C13H9NO3S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9NO3S/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H |
Clave InChI |
YNTQJIBSFGNMIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2 |
Sinónimos |
1-(2-THIENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



